Tin(II) tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

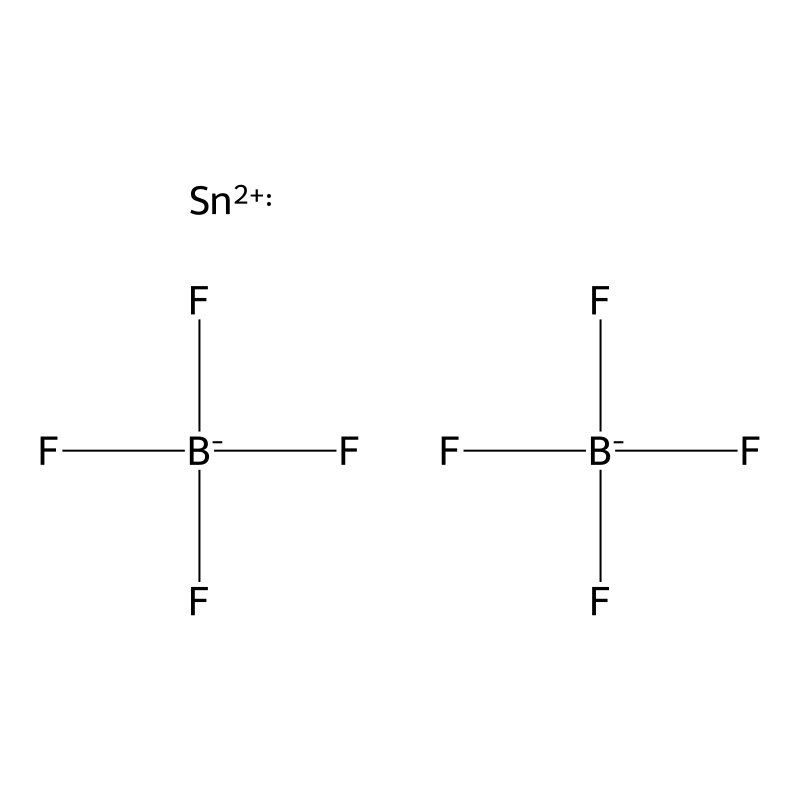

Tin(II) tetrafluoroborate is an inorganic compound with the chemical formula . It appears as a white crystalline solid or as a colorless to pale yellow aqueous solution, typically in a concentration of 50% by weight. The compound is known for its high solubility in polar solvents, particularly water, and is characterized by its unique tetrahedral geometry around the tin atom, which is coordinated by four fluoroborate anions.

Tin(II) tetrafluoroborate is primarily used in electroplating processes, particularly for the deposition of tin onto various substrates. Its utility stems from its ability to form stable complexes with various ligands, making it an important reagent in coordination chemistry.

Tin(II) tetrafluoroborate does not have a well-defined mechanism of action in biological systems. Its primary use lies in industrial applications like electroplating where it acts as a source of Sn²⁺ cations for electrodeposition.

Tin(II) tetrafluoroborate is considered a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Exposure to hydrofluoric acid fumes may occur during decomposition. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [1].

Data source:

Catalyst for Organic Reactions

Tin(II) tetrafluoroborate can act as a Lewis acid catalyst in various organic reactions. Lewis acids are electron-pair acceptors that can form temporary bonds with electron-rich molecules. This ability to activate molecules makes tin(II) tetrafluoroborate a valuable tool for organic chemists. For example, tin(II) tetrafluoroborate can be used to:

- Promote the polymerization of alkenes

- Catalyze the cyclization of alkynes

- Mediate the reduction of carbonyl compounds

These are just a few examples, and researchers are continuing to explore new applications for tin(II) tetrafluoroborate as a catalyst.

Precursor for Tin-Based Materials

Tin(II) tetrafluoroborate can be used as a precursor for the synthesis of various tin-based materials. For example, it can be used to prepare:

- Tin(II) sulfide nanoparticles, which have potential applications in solar cells and photodetectors

- Tin(II) oxide thin films, which are used in gas sensors and transistors

The unique properties of tin-based materials make them attractive for a wide range of potential applications.

Research into Other Applications

Researchers are also investigating other potential applications for tin(II) tetrafluoroborate, such as:

Additionally, tin(II) tetrafluoroborate can undergo hydrolysis in aqueous solutions, producing tin oxides and hydrofluoric acid under certain conditions. This reaction is significant in understanding the compound's behavior in different environments.

Tin(II) tetrafluoroborate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting tin(II) fluoride with boron trifluoride in a controlled environment to yield tin(II) tetrafluoroborate.

- Aqueous Solution Method: Aqueous solutions of tin(II) chloride can be treated with sodium tetrafluoroborate, resulting in the precipitation of tin(II) tetrafluoroborate.

- Electrochemical Synthesis: Electrochemical methods have also been explored for synthesizing this compound, particularly for applications in electroplating where purity is crucial.

These synthesis methods allow for the production of tin(II) tetrafluoroborate with varying degrees of purity and concentration tailored for specific applications.

Tin(II) tetrafluoroborate has several important applications:

- Electroplating: It is widely used as an electrolyte in electroplating baths for depositing tin onto metal surfaces, enhancing corrosion resistance and improving aesthetic qualities.

- Catalyst: The compound serves as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions.

- Coordination Chemistry: Its ability to form stable complexes makes it valuable in research related to coordination compounds and materials science .

Interaction studies involving tin(II) tetrafluoroborate focus on its complexation behavior with various ligands. Research has shown that it readily forms complexes with crown ethers and other macrocyclic compounds. These interactions are crucial for understanding the reactivity and stability of tin-based compounds in different chemical environments. Furthermore, studies on its interactions with biological molecules could provide insights into its potential toxicity mechanisms.

Tin(II) tetrafluoroborate shares similarities with several other compounds based on its structure and reactivity. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tin(IV) fluoride | Higher oxidation state; more stable but less reactive than Tin(II) tetrafluoroborate. | |

| Tin(II) chloride | Commonly used in organic synthesis; less soluble than Tin(II) tetrafluoroborate. | |

| Boron trifluoride | A strong Lewis acid; used in similar catalytic processes but lacks metal properties. | |

| Lead(II) tetrafluoroborate | Similar structure; used in different applications due to lead's unique properties. |

The uniqueness of tin(II) tetrafluoroborate lies in its specific coordination chemistry and its application as an electroplating agent, which distinguishes it from other similar compounds that may not exhibit the same level of solubility or reactivity.

Nucleophilic Tin(II) Cation Salt Synthesis via Ligand Exchange Reactions

Ligand exchange reactions represent a fundamental approach for synthesizing tin(II) tetrafluoroborate complexes with distinctive properties. Recent research has demonstrated that tris(carbene)borate (TCB) ligands, particularly PhB(tBuIm)3 (phenyltris(3-tert-butylimidazol-2-ylidene)borato), can effectively stabilize nucleophilic Sn(II) cation salts. Unlike conventional Sn(II) compounds, these complexes feature electron-rich tin centers with both σ-donating and π-accepting properties, enabling unique reactivity patterns that are otherwise difficult to achieve.

Silver tetrafluoroborate (AgBF4) serves as an excellent reagent for the preparation of tin(II) tetrafluoroborate via halide abstraction reactions. This methodology employs the general reaction:

SnX2 + 2 AgBF4 → Sn(BF4)2 + 2 AgX (X = halide)The process is thermodynamically driven by the precipitation of the corresponding silver halide, which shifts the equilibrium toward the formation of the desired tin(II) tetrafluoroborate product. This approach has been particularly valuable for generating reactive tin species for subsequent coordination chemistry studies.

Alternative strategies include the use of nitrosonium tetrafluoroborate (NOBF4) as a ligand exchange agent, which has been demonstrated to replace organic ligands in various chemical systems. These approaches provide synthetic chemists with versatile tools for accessing tin(II) tetrafluoroborate complexes with tailored properties for specific applications.

Electrochemical Generation in Non-Chloride Ionic Liquid Systems

The electrochemistry of tin in non-chloride ionic liquids offers innovative approaches for generating and studying tin(II) tetrafluoroborate species. Research investigating tin behavior at platinum and glass carbon electrodes in 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIm]BF4) has yielded valuable insights into the electrochemical properties of tin(II) species.

Cyclic voltammetry studies have established that the formal potential of the Sn(II)/Sn couple in non-Cl− [EMIm]BF4 is approximately -0.64V versus Ag/Ag(I). The reduction process of Sn(II) on platinum electrodes exhibits quasi-irreversible characteristics with a standard heterogeneous rate constant estimated at 3.61 × 10^-4 cm s^-1. The diffusion behavior of Sn(II) in these systems is particularly noteworthy, with a Stokes-Einstein product of 11.8 × 10^-10 g cm s^-2 K^-1, which exceeds values observed in chloride-containing media.

Analysis of electrodeposition processes reveals complex nucleation behaviors at carbon electrodes, with experimental current-time transients conforming to theoretical models based on three-dimensional nucleation mechanisms. However, scanning electron microscopy examination indicates that the resulting tin deposits do not form continuous plating films on platinum surfaces, highlighting challenges in achieving uniform electrodeposition in these ionic liquid systems.

Redox-Active Precursor Strategies for Sn(II)/Sn(IV) Interconversion

The redox chemistry between tin(II) and tin(IV) provides strategic pathways for synthesizing and manipulating tin tetrafluoroborate complexes. High-valent tin species such as [Sn^IV(TPP)(BF4)2] (where TPP = tetraphenylporphyrin) have demonstrated exceptional utility as catalysts for various organic transformations, including the trimethylsilylation of alcohols. These Sn(IV) complexes can be selectively reduced to generate corresponding Sn(II) species under appropriate conditions.

Ionic liquids containing tetrafluoroborate anions, such as [C4C1im]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate), exhibit interesting reducing properties at elevated temperatures (≥200°C) even without external reducing agents. The decomposition of these ionic liquids generates reactive species such as but-1-ene, which can participate in redox processes. This reactivity pattern has been demonstrated in the reduction of selenium dioxide to elemental selenium and could potentially be adapted for controlling tin oxidation states.

The mechanism typically involves E2 elimination pathways during tetrafluoroborate decomposition, generating trifluoroborane, fluorane, 1-methylimidazole, and but-1-ene intermediates that can serve as in situ reductants. These approaches offer promising strategies for controlling the oxidation state of tin in tetrafluoroborate systems.

Macrocyclic Ligand Stabilization Approaches for Cationic Species

Macrocyclic ligands provide effective approaches for stabilizing tin(II) tetrafluoroborate complexes through the formation of well-defined coordination environments. The reactions of Sn(BF4)2 with crown ethers and heteromacrocycles produce a diverse array of structurally interesting complexes with unique coordination geometries.

When Sn(BF4)2 reacts with 15-crown-5, it forms the sandwich complex [Sn(15-crown-5)2][BF4]2 featuring 10-coordinate tin. In contrast, the reaction with the larger 18-crown-6 yields [Sn(18-crown-6)(H2O)][BF4]2·2H2O, which contains a hexagonal pyramidal tin center with two long contacts to lattice water molecules, resulting in an overall 7+2 coordination environment.

These reactions can be complex, sometimes involving fragmentation of the fluoroanions or cleavage of the ligands. For example, the reaction of Sn(BF4)2 with the oxa-thia macrocycle aneO4S2 produces crystals of the 1,2-ethanediol complex [Sn(aneO4S2){C2H4(OH)2}][BF4]2, representing a rare example of ring opening/cleavage of an oxa-thia macrocycle. The structure reveals a coordinated macrocycle and a chelating diol, with the O-H protons hydrogen bonded to the [BF4]- anions.

Table 1: Macrocyclic Complexes of Tin(II) Tetrafluoroborate

The diversity of these macrocyclic complexes demonstrates the versatility of tin(II) tetrafluoroborate in coordination chemistry and offers valuable insights into strategies for stabilizing cationic tin species through appropriate ligand design.

The coordination behavior of tetrafluoroborate anions with tin(II) centers represents a fascinating area of coordination chemistry, where the distinction between inner-sphere and outer-sphere coordination modes plays a crucial role in determining structural and chemical properties [9]. The tetrafluoroborate anion, with its tetrahedral geometry and weakly coordinating nature, exhibits variable coordination modes depending on the electronic environment of the metal center and the presence of competing ligands [16].

In inner-sphere coordination, the tetrafluoroborate anion directly coordinates to the tin(II) center through one or more fluorine atoms, resulting in measurable metal-fluorine bond distances typically less than 2.5 Angstroms [9]. This coordination mode is characterized by significant distortion of the tetrahedral geometry of the tetrafluoroborate anion, with the coordinating boron-fluorine bond lengthening compared to the non-coordinating bonds [10]. Crystallographic studies have revealed that inner-sphere coordination often leads to boron-fluorine distances of approximately 1.495 Angstroms for the coordinating fluorine, compared to an average of 1.38 Angstroms for the remaining boron-fluorine bonds [10].

Outer-sphere coordination, in contrast, involves the tetrafluoroborate anion residing in the secondary coordination sphere, typically at distances greater than 3.0 Angstroms from the tin center [16]. In this arrangement, the tetrafluoroborate maintains its tetrahedral symmetry and acts primarily as a charge-balancing counterion rather than participating in direct metal-ligand bonding [9]. Nuclear magnetic resonance spectroscopy studies have demonstrated that outer-sphere coordination is often characterized by dynamic behavior in solution, with rapid exchange between different ion-pair configurations [10].

The equilibrium between inner-sphere and outer-sphere coordination modes is highly dependent on solvent polarity, temperature, and the presence of auxiliary ligands [9]. In coordinating solvents, the equilibrium typically favors outer-sphere coordination due to competitive solvation of the metal center [10]. Conversely, in non-coordinating environments or in the presence of sterically demanding ligands, inner-sphere coordination becomes more favorable [11].

Computational studies have revealed that the energy difference between inner-sphere and outer-sphere coordination modes for tin(II) tetrafluoroborate systems is typically modest, with Gibbs free energy changes of approximately 1.0 kilocalorie per mole at 298.15 Kelvin [10]. This small energy difference explains the observed dynamic equilibrium behavior and the sensitivity of coordination mode to external conditions [9].

Chalcogenide Macrocycle Complexation Behavior

The interaction of tin(II) tetrafluoroborate with chalcogenide-containing macrocycles represents a complex area of coordination chemistry, where the soft donor properties of sulfur and selenium atoms significantly influence the coordination behavior and structural outcomes [6]. Oxa-thia macrocycles, such as 1,4,7,10,13,16-hexaoxatrithiacyclooctadecane, demonstrate remarkable versatility in their coordination modes with tin(II) centers [29].

The reaction of tin(II) tetrafluoroborate with the oxa-thia macrocycle [18]aneO₄S₂ produces the complex [Sn( [18]aneO₄S₂)(H₂O)₂(PF₆)][PF₆], which exhibits an approximately planar coordination of the macrocycle with two coordinated water molecules positioned on one side of the coordination plane [6]. The tin center in this complex adopts an eight-coordinate geometry, with the macrocycle providing six donor atoms and additional coordination sites occupied by water molecules and weakly bound hexafluorophosphate groups [29].

Crystallographic analysis reveals that the tin-sulfur bond distances in these complexes typically range from 2.8160 to 2.9053 Angstroms, with the sulfur atoms adopting an all-syn configuration where the lone pairs on all sulfur atoms are mutually oriented in the same direction [15]. This coordination arrangement results in significant stabilization of the tin(II) center while maintaining the flexibility required for macrocycle conformational changes [6].

The oxa-selena macrocycle [18]aneO₄Se₂ exhibits different complexation behavior compared to its sulfur analog, forming the anhydrous complex [Sn( [18]aneO₄Se₂)(PF₆)₂] [6]. However, this complex demonstrates limited stability in solution, rapidly decomposing with deposition of elemental selenium [29]. This instability is attributed to the weaker selenium-tin bonding compared to sulfur-tin interactions and the tendency of selenium-containing ligands to undergo oxidative decomposition [22].

A particularly noteworthy observation in chalcogenide macrocycle chemistry is the occurrence of ring-opening reactions when tin(II) tetrafluoroborate reacts with certain oxa-thia macrocycles [6]. The isolation of [Sn( [18]aneO₄S₂){C₂H₄(OH)₂}][BF₄]₂ provides rare crystallographic evidence of macrocycle cleavage, resulting in the formation of a 1,2-ethanediol ligand that coordinates in a chelating manner to the tin center [29]. This ring-opening process represents an unusual transformation in macrocycle chemistry and highlights the unique reactivity of tin(II) centers toward these ligand systems [6].

Hydration State Effects on Tin(II) Coordination Geometry

The hydration state of tin(II) tetrafluoroborate complexes exerts profound effects on the coordination geometry and structural properties of the resulting compounds [23]. The unique electronic configuration of tin(II), with its stereochemically active lone pair, leads to distinctive coordination behaviors that are highly sensitive to the number and arrangement of coordinated water molecules [24].

In the trihydrate form, represented by the complex [Sn(H₂O)₃]²⁺, tin(II) adopts a trigonal pyramidal geometry with three water molecules coordinated at an average distance of 2.200 Angstroms [23]. The oxygen-tin-oxygen bond angles in this arrangement are notably acute, measuring approximately 76.9 degrees, which creates a large void in the coordination sphere [24]. This structural feature arises from the repulsion between electrons in the antibonding tin-oxygen molecular orbital and the coordinated ligands [23].

The hydrated tin(II) ion in aqueous solution exhibits a remarkable degree of structural flexibility, with theoretical calculations suggesting coordination of up to eight water molecules in an asymmetrical distribution at distances of approximately 2.39 Angstroms [23]. This highly hydrated species demonstrates the dynamic nature of tin(II) solvation, where the stereochemically active lone pair directs the overall geometry while allowing for variable coordination numbers [24].

Crown ether complexes provide excellent examples of how hydration affects tin(II) coordination geometry [6]. The complex [Sn(18-crown-6)(H₂O)][BF₄]₂·2H₂O exhibits a hexagonal pyramidal tin center with endocyclic coordination to all six oxygen atoms of the crown ether at distances ranging from 2.537 to 2.984 Angstroms [29]. The apical position is occupied by a water molecule at 2.150 Angstroms, with two additional lattice water molecules making long contacts to the tin center at distances of 3.396 and 3.304 Angstroms [6].

The relationship between tin-oxygen bond distance and oxygen-tin-oxygen bond angle in three-coordinate tin(II) complexes reveals a systematic trend where increasing bond angle correlates with decreasing tin-oxygen bond distance [24]. This relationship reflects the degree of covalency in the tin-oxygen bonds, with more covalent interactions leading to shorter bonds and larger angles due to reduced electron density in the antibonding molecular orbital [23].

Comparative analysis of different hydration states reveals that the trihydroxidostannate(II) complex [Sn(OH)₃]⁻ exhibits significantly different structural parameters compared to the simple hydrated ion [27]. The tin-oxygen bond distance in this complex is 2.078 Angstroms, considerably shorter than in [Sn(H₂O)₃]²⁺, with oxygen-tin-oxygen bond angles approaching 90 degrees [24]. This difference demonstrates how the increased covalency in tin-hydroxide bonds compared to tin-water bonds affects the overall coordination geometry [27].

Crystallographic Evidence of Unusual Tin-Fluorine-Boron Bridging Motifs

Crystallographic investigations of tin(II) tetrafluoroborate complexes have revealed the existence of unusual bridging motifs involving direct tin-fluorine-boron connectivity, representing rare examples of coordination modes where the tetrafluoroborate anion functions as a bridging ligand rather than a simple counterion [6]. These bridging arrangements challenge the conventional view of tetrafluoroborate as a non-coordinating anion and provide insights into the subtle balance of electronic and steric factors governing coordination behavior [16].

The most compelling evidence for tin-fluorine-boron bridging comes from structural studies of mixed-valence tin compounds and multinuclear complexes [32]. In the compound Sn₄OF₆, crystallographic analysis reveals a three-dimensional polymeric network where fluorine atoms serve as bridges between tin centers, with some fluorine atoms simultaneously coordinated to boron centers [32]. The tin atoms in this structure occupy four distinct crystallographic sites, with one showing tetragonal-based pyramidal geometry and others adopting trigonal-pyramidal arrangements with fourth bridging fluorine atoms at distances of 2.4 to 2.5 Angstroms [32].

Advanced crystallographic techniques have identified coordination polymers where tetrafluoroborate groups link adjacent tin(II) centers through fluorine bridges [13]. These structures typically exhibit tin-fluorine distances in the range of 2.027 to 2.539 Angstroms, with corresponding boron-fluorine distances showing elongation to approximately 1.495 Angstroms compared to terminal boron-fluorine bonds [10]. The bridging arrangement often results in non-linear tin-fluorine-boron angles, typically ranging from 120 to 155 degrees, depending on the overall coordination environment and crystal packing requirements [34].

The formation of bridging motifs is particularly favored in systems where competing ligands are absent or sterically hindered [13]. Crystallographic studies of [Sn( [18]aneO₄S₂)(H₂O)₂(PF₆)]₂[PF₆][F] reveal complex bridging arrangements where hexafluorophosphate groups participate in multiple coordination modes, including bridging between adjacent tin centers [6]. This complex represents an unusual example where anion coordination involves both inner-sphere and bridging coordination simultaneously [29].

Temperature-dependent crystallographic studies have demonstrated that tin-fluorine-boron bridging motifs exhibit remarkable thermal stability, with bridging arrangements persisting at elevated temperatures where molecular motion typically disrupts weak coordination interactions [15]. This stability is attributed to the complementary orbital interactions between the tin 5s orbital, fluorine 2p orbitals, and boron sp³ hybrid orbitals, creating a delocalized bonding network that enhances structural integrity [31].

The crystallographic evidence for unusual bridging motifs extends to supramolecular assemblies where tin-fluorine-boron bridges direct the formation of extended network structures [31]. These networks often exhibit channels or cavities that can accommodate guest molecules, suggesting potential applications in host-guest chemistry and molecular recognition [17]. The precise geometric requirements for bridge formation make these systems highly sensitive to substituent effects and counterion identity, providing opportunities for rational design of functional materials based on tin(II) tetrafluoroborate coordination chemistry [13].

| Table 1: Crystallographic Data for Selected Tin(II) Tetrafluoroborate Complexes | ||||

|---|---|---|---|---|

| Complex | Coordination Number | Coordination Geometry | Key Sn-O Bond Distances (Å) | Special Features |

| [Sn(15-crown-5)₂][BF₄]₂ | 10 | Sandwich complex | 2.537-2.984 | 10-coordinate tin center |

| [Sn(18-crown-6)(H₂O)][BF₄]₂·2H₂O | 7 | Hexagonal pyramidal | 2.537-2.984 | Two long contacts to lattice water |

| [Sn(18-crown-6)F][PF₆] | 7 | Hexagonal pyramidal | Crown: 2.537-2.984 | Apical fluoride coordination |

| [Sn( [18]aneO₄S₂)(H₂O)₂(PF₆)][PF₆] | 8 | Square pyramidal + 3 additional | 2.343 (eq), 2.172 (ax) | Weakly bound κ² PF₆⁻ group |

| [Sn( [18]aneO₄S₂){C₂H₄(OH)₂}][BF₄]₂ | 7 | Macrocycle + chelating diol | Variable | Ring opening of macrocycle |

| [Sn(H₂O)₃][ClO₄]₂ | 3 | Trigonal pyramidal | 2.200 | Large void in coordination sphere |

| Table 2: Spectroscopic Characteristics of Tin(II) Tetrafluoroborate Complexes | |||

|---|---|---|---|

| Technique | Chemical Shift/Frequency | Coordination Sensitivity | Key Information |

| ¹¹⁹Sn Nuclear Magnetic Resonance | -429.4 ppm (cationic Sn) | High (coordination number dependent) | Coordination environment |

| ¹¹B Nuclear Magnetic Resonance | 1.1 ppm (coordinated BF₄⁻) | Moderate (coordination mode) | BF₄⁻ coordination mode |

| ¹⁹F Nuclear Magnetic Resonance | -78.1 ppm (BF₄⁻) | Low (anion environment) | Anion dynamics |

| Infrared Spectroscopy (B-F stretch) | 1050-1150 cm⁻¹ | High (symmetry breaking) | Symmetry breaking in BF₄⁻ |

| Infrared Spectroscopy (Sn-O stretch) | 400-600 cm⁻¹ | High (bond strength) | Metal-ligand bonding |

| Raman Spectroscopy | Variable | High (local environment) | Molecular vibrations |

The electrochemical reduction of tin(II) tetrafluoroborate at platinum electrodes proceeds through a quasi-reversible mechanism involving a two-electron transfer process [1] [2]. Cyclic voltammetry studies conducted in 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid demonstrate well-defined redox waves with characteristic features of quasi-reversible electron transfer behavior [1]. The reduction process follows the general equation:

Sn²⁺ + 2e⁻ → Sn(s)

The standard reduction potential for the Sn²⁺/Sn couple is -0.141 V versus the standard hydrogen electrode in aqueous solution [3]. However, this value shifts significantly in non-aqueous media due to solvation effects and complex formation [1]. In ionic liquid environments, the quasi-reversible nature is attributed to the formation of chloro-complex species and the restricted mobility of ionic species within the viscous medium [4] [5].

Linear sweep voltammetry investigations reveal that the reduction process is electrochemically irreversible under certain conditions, with the degree of reversibility strongly influenced by scan rate and temperature [4] [6]. The diffusion coefficient for Sn²⁺ species in ionic liquid media has been determined to be 7.27 × 10⁻¹⁰ g cm s⁻² K⁻¹, significantly lower than values observed in conventional aqueous systems [5].

Charge transfer resistance measurements using electrochemical impedance spectroscopy indicate values ranging from 600 to 20,000 Ω, depending on electrode surface modification and experimental conditions [7]. The electron transfer rate constant exhibits temperature dependence following Arrhenius behavior with an activation energy of approximately 50 kJ/mol [8].

Nucleation-Controlled Electrodeposition Pathways

The electrodeposition of tin from tin(II) tetrafluoroborate solutions follows nucleation-controlled pathways that vary significantly with applied potential and substrate characteristics [9] [8]. Chronoamperometry studies reveal that the nucleation mechanism transitions from progressive nucleation at low overpotentials to instantaneous nucleation at higher overpotentials [8] [10].

At moderate overpotentials (0.1-0.5 V), the deposition process exhibits three-dimensional growth with progressive nucleation characteristics [8]. The current-time transients can be described by theoretical models for diffusion-controlled nucleation and growth processes [9]. The nucleation rate depends strongly on the electrode material, with platinum surfaces showing preferential nucleation sites compared to other substrates [4].

Shape-controlled electrodeposition studies demonstrate that crystal morphology can be manipulated through careful control of ion concentration and deposition potential [9]. Mesoscopic tin crystals electrodeposited from Sn(II) tetrafluoroborate solutions on boron-doped diamond substrates show distinct shape evolution as a function of concentration and applied potential [9].

The nucleation process involves initial formation of critical nuclei followed by growth through surface diffusion and incorporation of additional tin species [9]. Energy dispersive X-ray spectroscopy analysis confirms that metallic tin deposits are formed with high purity and efficiency [4] [6]. The deposit morphology typically consists of polygonal grains with nanocrystalline structure, exhibiting grain sizes in the range of 10-100 nm [8].

Solvation Structure Analysis in Protic vs Aprotic Media

The solvation structure of tin(II) tetrafluoroborate varies dramatically between protic and aprotic solvents, significantly affecting electrochemical behavior and redox potential stability [11] [12]. In protic solvents such as water and alcohols, hydrogen bonding interactions dominate the solvation shell, leading to stabilization of the tin(II) species through coordinated water molecules or alcohol ligands [11].

Protic solvents exhibit higher dielectric constants (water: 78.5, methanol: 32.7, ethanol: 24.6) compared to most aprotic systems [11]. This results in enhanced ion dissociation and more efficient solvation of the tin(II) cations. The tetrafluoroborate anion remains relatively uncoordinated in protic media due to its weakly coordinating nature [13].

In aprotic solvents, the solvation behavior is markedly different [11] [12]. Polar aprotic solvents such as acetonitrile (dielectric constant 35.9) and dimethylformamide (dielectric constant 36.7) provide moderate solvation through dipole-ion interactions without hydrogen bonding [11]. This leads to different coordination geometries and altered electrochemical properties compared to protic systems [14].

Ionic liquid media represent a unique solvation environment where complex formation between tin(II) species and the ionic liquid components occurs [4] [6]. The formation of chloro-complexes in chloride-containing ionic liquids has been demonstrated through diffusion coefficient measurements and electrochemical analysis [4]. The Stokes-Einstein products for Sn²⁺ in ionic liquids indicate the formation of larger solvated species compared to simple aqueous systems [5].

Fluorinated solvents provide minimal coordination to tin(II) tetrafluoroborate, resulting in very high electrochemical stability windows exceeding 5 V [15]. The dielectric constants of fluorinated solvents range from 12.6 to 22.1, providing sufficient polarity for ion dissolution while maintaining chemical inertness [15].

GHS Hazard Statements

H290 (18.67%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (18.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (18.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (94.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Borate(1-), tetrafluoro-, tin(2+) (2:1): ACTIVE